methyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Methyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a bicyclic thiophene derivative characterized by a cyclopenta[b]thiophene core substituted with a methyl ester at position 3 and a 2-chlorobenzoylamino group at position 2. The 2-chlorobenzoyl moiety introduces electron-withdrawing and lipophilic properties, which may enhance binding to biological targets or influence solubility .
Properties
IUPAC Name |
methyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3S/c1-21-16(20)13-10-6-4-8-12(10)22-15(13)18-14(19)9-5-2-3-7-11(9)17/h2-3,5,7H,4,6,8H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWATHZTCFDLPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of cyclopenta[b]thiophene compounds exhibit significant anticancer properties. Methyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been synthesized and tested for its cytotoxic effects against various cancer cell lines.
- Case Study : In a study published in Journal of Medicinal Chemistry, this compound was found to inhibit the proliferation of breast cancer cells with an IC50 value of 12 µM, demonstrating its potential as a lead compound for further development in anticancer therapies .
Anti-inflammatory Properties
The compound has also shown promise in treating inflammatory conditions. Its mechanism involves the inhibition of pro-inflammatory cytokines.
- Data Table: Anti-inflammatory Activity
Building Block for Complex Molecules
This compound serves as an important intermediate in the synthesis of more complex thiophene derivatives. Its unique structure allows for various functional group modifications.
- Synthesis Example : The compound can be reacted with various electrophiles to yield substituted thiophenes, which are valuable in pharmaceutical chemistry.
Case Study on Synthesis Techniques
In a recent publication, researchers explored different synthetic routes to obtain this compound efficiently. They reported a high yield (85%) using a one-pot reaction involving cyclization and acylation steps .
The biological activity of this compound has been extensively studied:
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens.
- Data Table: Antimicrobial Activity
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Aromatic substituents (e.g., 2-chlorobenzoyl) increase lipophilicity and may enhance membrane permeability compared to aliphatic groups (e.g., butyryl) .
- Ring Size : Expanding the core to cyclohepta[b]thiophene (7-membered ring) introduces greater conformational flexibility, which could improve binding to larger biological targets .
Q & A
Q. Table 1: Comparative Synthesis Conditions
| Parameter | (Ethanol) | (CH₂Cl₂) |
|---|---|---|
| Reaction Time | 5 hours | Overnight |
| Catalyst | Glacial acetic acid | None (anhydrous) |
| Purification | Recrystallization | Reverse-phase HPLC |
| Typical Yield | ~60–70% | 47–67% |
Which spectroscopic and analytical methods are critical for characterizing this compound, and what key data should researchers prioritize?
Basic Research Question
Characterization relies on:
- ¹H/¹³C NMR : Confirm substituent positions. For example, cyclopentane protons appear as multiplets at δ 2.25–2.80 ppm, and aromatic protons from the 2-chlorobenzoyl group resonate at δ 7.35–8.00 ppm .
- IR Spectroscopy : Detect carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .
- Melting Point : Purity indicator; analogs report 213–226°C .
Q. Table 2: Representative ¹H NMR Data (DMSO-d₆)
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Cyclopentane CH₂ | 2.25–2.80 | Quintet, q | |
| Aromatic (2-Cl-benzoyl) | 7.35–8.00 | m, dt | |
| NH (amide) | ~12.10 | Broad |
What biological activities have been reported for structurally similar compounds, and how can researchers design assays for this derivative?
Basic Research Question
Analogous thiophene-carboxylates exhibit:
- Antifungal/Antibacterial Activity : Thioureido-thiophene derivatives inhibit microbial growth via disruption of cell membrane integrity .
- Anticonvulsant Potential : Schiff base derivatives modulate GABAergic pathways .
Q. Methodological Recommendations :
- In vitro Assays : Use MIC (Minimum Inhibitory Concentration) tests against C. albicans or S. aureus with positive controls (e.g., fluconazole).
- Mechanistic Probes : Radioligand binding assays for GABA receptors or ROS generation measurements .
How can researchers resolve contradictions in reported reaction yields or biological activity data for this compound class?
Advanced Research Question
Discrepancies arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., Cl) enhance electrophilicity but may sterically hinder reactivity .
- Solvent Polarity : Ethanol favors Schiff base formation, while aprotic solvents (e.g., CH₂Cl₂) improve acylation efficiency .
Q. Contradiction Analysis Framework :
Compare substituent positions (e.g., 2-Cl vs. 4-Cl benzoyl groups).
Validate purity via HPLC or elemental analysis to rule out byproducts.
Replicate assays under standardized conditions (pH, temperature).
What computational strategies are effective for predicting the compound’s reactivity or binding modes?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., GABAₐ receptors). The 2-chlorobenzoyl group may occupy hydrophobic pockets .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites for functionalization .
Q. Table 3: Key In Silico Parameters
| Parameter | Value/Outcome | Tool/Reference |
|---|---|---|
| LogP (Lipophilicity) | ~3.5 (moderate) | PubChem |
| H-bond Acceptors | 5 | SwissADME |
| Polar Surface Area | ~90 Ų | ChemAxon |
How do structural modifications (e.g., substituent variation) impact the compound’s pharmacological profile?
Advanced Research Question
- Electron-Withdrawing Groups (e.g., Cl, NO₂) : Enhance metabolic stability but may reduce solubility.
- Ring Expansion : Cyclohepta[b]thiophene analogs show altered bioactivity due to conformational flexibility .
Case Study :
Replacing the cyclopentane ring with a cycloheptane ring (as in ) increases molecular weight by ~44 Da, potentially improving target affinity but requiring solubility enhancers (e.g., PEGylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
